
4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring . The reaction conditions often involve the use of cyclizing agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole Derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness: 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline stands out due to its specific substitution pattern, which enhances its biological activity and stability. Its methoxy and methyl groups contribute to its unique pharmacokinetic and pharmacodynamic properties.
Biological Activity
Overview
4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound belonging to the oxadiazole family. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and an oxadiazole ring that contribute to its biological properties. The molecular formula is , and its unique structure enhances its pharmacokinetic and pharmacodynamic profiles.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.2 |
A549 (Lung Cancer) | 12.8 |
HeLa (Cervical Cancer) | 18.5 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as demonstrated in studies using flow cytometry and caspase activity assays .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. The following table summarizes its effectiveness against specific fungal strains:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 40 |
These findings indicate that the compound could be a potential candidate for developing antifungal agents .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : Studies suggest that it can bind to DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Efficacy Study : Another investigation showed promising results in inhibiting bacterial growth in clinical isolates of Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)8-5-7(11)3-4-9(8)14-2/h3-5H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFJWMRNDGLAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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